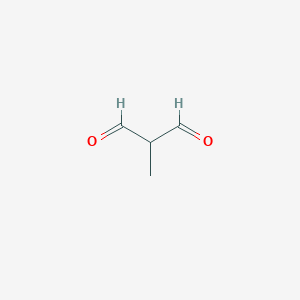
Methylmalondialdehyde
カタログ番号 B096588
分子量: 86.09 g/mol
InChIキー: VXYSFSCCSQAYJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05471005
Procedure details


The sodium enolate of methylmalonaldehyde was prepared using methyl formate, sodium methoxide/methanol solution, and propionaldehyde exactly as described by the procedure of Example I. After addition of 5 mL of benzene to this mixture, excess methyl formate was removed by fractional distillation in accordance with Example II. Once the formate ester had been removed, 4.0 mL of N,N-dimethylformamide (spectrophotometric grade) was added to the mixture and distillative removal of methyl alcohol and most of the benzene was accomplished as outlined in the procedure of Example II. After allowing the mixture of the sodium enolate of methylmalonaldehyde in DMF to cool to room temperature, 1.00 mL (11.0 mmoles) of 1-bromopropane (purchased from Aldrich Chemical Co., Milwaukee, Wisc.) was added. This mixture was then stirred at 62° C. (oil bath temperature), while being maintained under a nitrogen atmosphere, for 18 hours. Isolation of the product as described in the procedure of Example II, followed by evaporative distillation, afforded 350 mg (82% yield) of 2-methyl-3-propoxypropenal: boiling point 60°-68° C. (bath temperature, 0.25 mm). The proton NMR spectrum of this vinylogous ester exhibited a singlet at δ9.15 (CHO), a quartet (J=1.5 Hz) at δ6.94 (vinyl H), a triplet (J=6.5 Hz) at δ4.1 (CH2O), a doublet (J=1.5 Hz) at δ1.72 (vinyl CH3), and a triplet (J=7 Hz) at δ1.02 (CH3CH2).

Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:3][CH3:4])=[O:2].C[O-].[Na+].CO.[CH:10](=[O:13])[CH2:11][CH3:12].Br[CH2:15][CH2:16][CH3:17]>C1C=CC=CC=1>[CH3:12][CH:11]([CH:4]=[O:3])[CH:10]=[O:13].[CH3:12][C:11](=[CH:1][O:2][CH2:15][CH2:16][CH3:17])[CH:10]=[O:13] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
Step Two
|
Name
|
sodium methoxide methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was then stirred at 62° C. (oil bath temperature)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by fractional distillation in accordance with Example II
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Once the formate ester had been removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4.0 mL of N,N-dimethylformamide (spectrophotometric grade) was added to the mixture and distillative removal of methyl alcohol and most of the benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture of the sodium enolate of methylmalonaldehyde in DMF
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while being maintained under a nitrogen atmosphere, for 18 hours
|
|
Duration
|
18 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by evaporative distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=O)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=O)=COCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 350 mg | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
